molecular formula C18H32N2O2 B7106891 N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-3-methoxy-2,2-dimethylpropanamide

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-3-methoxy-2,2-dimethylpropanamide

Cat. No.: B7106891
M. Wt: 308.5 g/mol
InChI Key: MIHVWMAMHMREMK-UHFFFAOYSA-N
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Description

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-3-methoxy-2,2-dimethylpropanamide is a complex organic compound that features a piperidine ring, a cyclohexene moiety, and a methoxy group

Properties

IUPAC Name

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-3-methoxy-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c1-18(2,14-22-3)17(21)19-16-9-11-20(12-10-16)13-15-7-5-4-6-8-15/h7,16H,4-6,8-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHVWMAMHMREMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)NC1CCN(CC1)CC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-3-methoxy-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common approach is to start with the cyclohexene derivative, which undergoes a series of reactions including alkylation, amination, and acylation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems and advanced analytical techniques ensures consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-3-methoxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-3-methoxy-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-3-methoxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and evodiamine.

    Cyclohexene Derivatives: Compounds with a cyclohexene moiety, such as cyclohexene oxide.

    Methoxy Compounds: Compounds with a methoxy group, such as anisole.

Uniqueness

N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-3-methoxy-2,2-dimethylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

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